- Conceptual basis of the selective activation of bis(dialkylamino)methoxyphosphines by weak acids and its application toward the preparation of deoxynucleoside phosphoramidites in situ, Journal of Organic Chemistry, 1985, 50(12), 2019-25

Cas no 92611-10-4 (Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester)

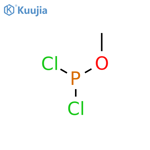

92611-10-4 structure

Nombre del producto:Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Propiedades químicas y físicas

Nombre e identificación

-

- Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester

- METHYL N,N,N',N'-TETRAISOPROPYLPHOSPHORODIAMIDITE

- N-[[di(propan-2-yl)amino]-methoxyphosphanyl]-N-propan-2-ylpropan-2-amine

- methoxy N,N,N',N'-tetraisopropylphosphordiamidite

- methyl N,N,N',N'-tetraisopropylphosphordiamidite

- Methyl N,N,N′,N′-tetraisopropylphosphorodiaMidite

- methyl tetraisopropylphosphorodiamidite

- Bis(diisopropylamino)methoxyphosphine

- Bis(diisopropylamino)methoxyphosphine;

- Methyl N,N,N′,N′-tetrakis(1-methylethyl)phosphorodiamidite (ACI)

- Phosphorodiamidous acid, tetrakis(1-methylethyl)-, methyl ester (9CI)

- Methyl N,N,N′,N′-tetraisopropylphosphordiamidite

- 92611-10-4

- SCHEMBL631105

- AKOS024375420

- G78188

- DTXSID40352994

- Methyl N,N,N,N-tetraisopropylphosphorodiaMidite

- bis(diisopropylamino) methoxyphosphine

- Phosphorodiamidous acid, tetrakis(1-methylethyl)-, methyl ester

- [(DIISOPROPYLAMINO)(METHOXY)PHOSPHANYL]DIISOPROPYLAMINE

- Methyl N,N,N inverted exclamation marka,N inverted exclamation marka-tetraisopropylphosphorodiamidite

- DB-009762

- starbld0015074

- Methyl N,N,N',N'-tetraisopropylphosphorodiamidite, 97%

- N,N,N',N'-Tetraisopropyl-1-methoxyphosphanediamine

-

- MDL: MFCD00451020

- Renchi: 1S/C13H31N2OP/c1-10(2)14(11(3)4)17(16-9)15(12(5)6)13(7)8/h10-13H,1-9H3

- Clave inchi: YFYBXOIQXOOUCI-UHFFFAOYSA-N

- Sonrisas: O(C)P(N(C(C)C)C(C)C)N(C(C)C)C(C)C

Atributos calculados

- Calidad precisa: 278.21200

- Masa isotópica única: 262.21740061g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 17

- Cuenta de enlace giratorio: 7

- Complejidad: 172

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Superficie del Polo topológico: 15.7Ų

- Recuento de constructos de variantes mutuas: nothing

- Xlogp3: 3.6

Propiedades experimentales

- Color / forma: liquid

- Denso: 0.915 g/mL at 25 °C(lit.)

- Punto de ebullición: 74-75 °C/0.45 mmHg(lit.)

- Punto de inflamación: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >

- índice de refracción: n20/D 1.461(lit.)

- PSA: 42.59000

- Logp: 3.97850

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Información de Seguridad

-

Símbolo:

- Palabra de señal:Warning

- Instrucciones de peligro: H315-H319-H335

- Declaración de advertencia: P261-P305+P351+P338

- Número de transporte de mercancías peligrosas:NA 1993 / PGIII

- Wgk Alemania:3

- Código de categoría de peligro: 14-36/37/38

- Instrucciones de Seguridad: 7-26-36

- Código F de la marca fuka:10

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R14; R36/37/38

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Datos Aduaneros

- Código HS:2929909090

- Datos Aduaneros:

China Customs Code:

2929909090Overview:

2929909090 Other nitrogenous compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2929909090 other compounds with other nitrogen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 602067-100mg |

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester |

92611-10-4 | 99% | 100mg |

¥0.0 | 2023-07-10 | |

| 1PlusChem | 1P003SHS-5g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 98% | 5g |

$113.00 | 2024-04-20 | |

| 1PlusChem | 1P003SHS-10g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 98% | 10g |

$178.00 | 2024-04-20 | |

| Aaron | AR003SQ4-5g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 96% | 5g |

$100.00 | 2025-02-12 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 602067-5g |

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester |

92611-10-4 | 99% | 5g |

¥775.0 | 2024-07-19 | |

| 1PlusChem | 1P003SHS-1g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 98% | 1g |

$60.00 | 2024-04-20 | |

| Aaron | AR003SQ4-250mg |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 96% | 250mg |

$15.00 | 2025-02-12 | |

| A2B Chem LLC | AB76096-10g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |

92611-10-4 | 98% | 10g |

$194.00 | 2024-05-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 392561-5G |

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester |

92611-10-4 | 5g |

¥1181.16 | 2023-12-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-235832-5 g |

Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite, |

92611-10-4 | 5g |

¥1,091.00 | 2023-07-10 |

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Métodos de producción

Métodos de producción 1

Condiciones de reacción

Referencia

Métodos de producción 2

Condiciones de reacción

Referencia

- Chemical synthesis of deoxyoligonucleotides by the phosphoramidite method, Methods in Enzymology, 1987, 154, 287-313

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Phosphorus trichloride ; 20 - 30 °C

1.2 Solvents: Diethyl ether ; 0 °C; overnight, 0 °C → rt

1.2 Solvents: Diethyl ether ; 0 °C; overnight, 0 °C → rt

Referencia

- Preparation of nucleoside cyclic phosphates as antiviral agents, United States, , ,

Métodos de producción 4

Condiciones de reacción

Referencia

- Nucleoside phosphoramidite intermediates, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Diethyl ether

Referencia

- New approach to the synthesis of deoxyribonucleoside phosphoramidite derivatives, Chemistry Letters, 1986, (8), 1401-4

Métodos de producción 6

Condiciones de reacción

Referencia

- Method for synthesizing deoxyoligonucleotides, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 14 h, rt

Referencia

- Cytotoxic and mutagenic properties of alkyl phosphotriester lesions in Escherichia coli cells, Nucleic Acids Research, 2018, 46(8), 4013-4021

Métodos de producción 8

Condiciones de reacción

Referencia

- Process for manufacturing purified phosphorodiamidite, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

Referencia

- In situ activation of bisdialkylaminophosphines - a new method for synthesizing deoxyoligonucleotides on polymer supports, Nucleic Acids Research, 1984, 12(10), 4051-61

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C

Referencia

- Preparation of lysophosphatidylthreonine and their derivatives having activity of promoting degranulation of mast cells, Japan, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Solvents: Diethyl ether ; 0 °C; overnight, rt

Referencia

- Preparation of cyclic nucleotide analogs as antiviral, antitumor, and parasiticide agents, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Solvents: Chloroform ; 10 min, rt

Referencia

- Coupling of 1-Chloro-N,N-diisopropylphosphanamine-Based Reagents with Alcohols and Thiosulfonates: A Precise Construction of O-P(O)-S Bonds, Organic Letters, 2022, 24(29), 5324-5328

Métodos de producción 13

Condiciones de reacción

Referencia

- Hybridization of phosphate-methylated DNA and natural oligonucleotides. Implications for protein-induced DNA duplex destabilization, Recueil des Travaux Chimiques des Pays-Bas, 1989, 108(1), 28-35

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 3 h, 0 °C

Referencia

- Switching lysophosphatidylserine G protein-coupled receptor agonists to antagonists by acylation of the hydrophilic serine amine, Journal of Medicinal Chemistry, 2021, 64(14), 10059-10101

Métodos de producción 15

Condiciones de reacción

1.1 Solvents: Diethyl ether

Referencia

- Synthesis of phosphate-methylated DNA fragments using 9-fluorenylmethoxycarbonyl as transient base protecting group, Journal of Organic Chemistry, 1989, 54(7), 1657-64

Métodos de producción 16

Condiciones de reacción

Referencia

- Bis-(N,N-dialkylamino)alkoxyphosphines as a new class of phosphite coupling agent for the synthesis of oligonucleotides, Chemistry Letters, 1984, (7), 1229-32

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Raw materials

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Preparation Products

Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Literatura relevante

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

92611-10-4 (Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester) Productos relacionados

- 849353-34-0(4-bromopyrimidin-5-amine)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

Proveedores recomendados

Zouping Mingyuan Import and Export Trading Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos

Suzhou Senfeida Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Wuhan brilliant Technology Co.,Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Handan Zechi Trading Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote